molecular formula C23H27N3O6 B11005255 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11005255
M. Wt: 441.5 g/mol
InChI Key: ZDHQPMIYINIQAU-UHFFFAOYSA-N
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Description

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and multiple methoxy groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with 2-methyl-4-oxoquinazoline-3(4H)-carboxylic acid under acidic conditions to form the quinazolinone core. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide
  • N-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-phenylpiperazin-1-yl)propanamide

Uniqueness

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and its structural configuration. This uniqueness contributes to its distinct biological activities and its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H27N3O6/c1-14-25-17-13-21(32-5)20(31-4)12-16(17)23(28)26(14)9-8-24-22(27)11-15-6-7-18(29-2)19(10-15)30-3/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,24,27)

InChI Key

ZDHQPMIYINIQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CC(=C(C=C3)OC)OC)OC)OC

Origin of Product

United States

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